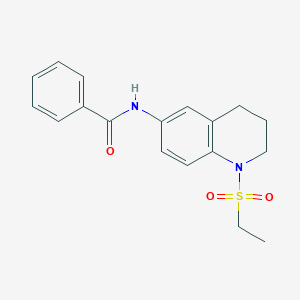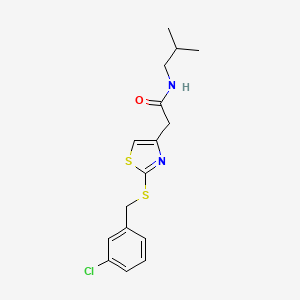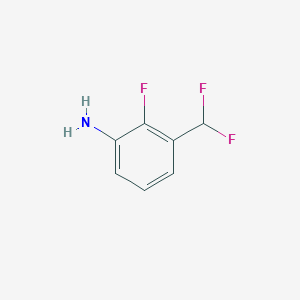
N-(1-(etilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds in the pharmaceutical industry . They are organic compounds and are the simplest amide derivative of benzoic acid .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For benzamides, the molecular formula is typically C7H7NO .Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific compound and conditions. Some benzamides can undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on the specific compound. For example, N-Ethylbenzamide has a boiling point of 314.97°C and a melting point of 92.23°C .Aplicaciones Científicas De Investigación
Actividad antioxidante
Las benzamidas, incluido el compuesto en cuestión, han sido investigadas por sus propiedades antioxidantes. Los investigadores han evaluado su capacidad para eliminar radicales libres y quelar iones metálicos. Algunos derivados de benzamida sintetizados exhiben una actividad antioxidante efectiva, lo cual es crucial para combatir el estrés oxidativo y prevenir el daño celular .
Propiedades antibacterianas
Estudios in vitro han explorado el potencial antibacteriano de los compuestos de benzamida. Los investigadores probaron la N-(1-(etilsulfonil)-1,2,3,4-tetrahidroquinolin-6-il)benzamida sintetizada contra bacterias grampositivas y gramnegativas. Comprender su eficacia antibacteriana puede contribuir al desarrollo de nuevos agentes antimicrobianos .
Descubrimiento de fármacos
Las benzamidas, debido a sus diversas estructuras químicas, han sido investigadas para el desarrollo potencial de fármacos. Muestran promesa en varias áreas terapéuticas, incluido el tratamiento del cáncer, los agentes antiinflamatorios y los analgésicos. Los investigadores continúan explorando sus propiedades farmacológicas .
Aplicaciones industriales
Más allá de la medicina, las benzamidas encuentran aplicaciones en sectores industriales como plásticos, caucho, papel y agricultura. Su versatilidad estructural las hace valiosas en varios procesos y materiales .
Actividad antiplaquetaria
Algunos derivados de benzamida exhiben actividad antiplaquetaria, lo cual es relevante en la salud cardiovascular. Comprender sus efectos sobre la agregación plaquetaria puede informar el desarrollo de fármacos para afecciones como la trombosis .
Análogos de Sorafenib
Sorafenib, un fármaco anticancerígeno conocido, contiene una porción de benzamida. Los investigadores han explorado análogos de sorafenib, incluidos aquellos con estructuras de benzamida modificadas. Estos análogos pueden ofrecer una mejor eficacia o efectos secundarios reducidos .
Mecanismo De Acción
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including tyrosine kinases and phosphodiesterases, by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to possess antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to exhibit potent inhibitory activity against several enzymes, making it a potential candidate for drug development. However, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Direcciones Futuras
There are several future directions for research on N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as an antimicrobial agent. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential side effects and toxicity. Overall, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has significant potential for drug discovery and development, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride and then with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-15-13-16(10-11-17(15)20)19-18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMWCLZNZSISIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile](/img/structure/B2395672.png)

![2-Amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2395676.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)
![3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2395679.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2395681.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)
![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)
![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)